4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C11H15ClN2O4S2 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-(3-methylsulfonylphenyl)piperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-19(15,16)11-4-2-3-10(9-11)13-5-7-14(8-6-13)20(12,17)18/h2-4,9H,5-8H2,1H3 |
InChI Key |
JLRJOANHSVGYGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride typically involves the reaction of 3-(methylsulfonyl)aniline with piperazine and subsequent sulfonylation. The reaction conditions often include the use of a base such as triethylamine and a sulfonyl chloride reagent. The process can be summarized as follows:
Step 1: Reaction of 3-(methylsulfonyl)aniline with piperazine in the presence of a base to form the intermediate.
Step 2: Sulfonylation of the intermediate with a sulfonyl chloride reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates.
Key Examples:
-
Amine Reactivity: Reaction with primary/secondary amines in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields sulfonamide derivatives. For example:
-
Alcohol Reactivity: Reacts with alcohols (e.g., methanol) under anhydrous conditions to form sulfonate esters, though this pathway is less common due to competing hydrolysis .
Cross-Coupling Reactions
The compound participates in coupling reactions to generate bioactive molecules:
A. Suzuki-Miyaura Coupling
-
Application: Used to attach aryl/heteroaryl boronic acids to the piperazine ring.
-
Conditions: Pd(PPh) catalyst, NaCO base, 80°C, 12 hours (yields: 50–75%) .
B. Amide Bond Formation
Hydrolysis and Stability
The sulfonyl chloride group hydrolyzes in aqueous environments:
-
Kinetics: Hydrolysis accelerates at pH > 7 or elevated temperatures (t < 1 hour at 50°C).
-
Mitigation: Stored under anhydrous conditions at −20°C to prevent degradation.
Catalytic and Kinetic Studies
A. ZnI2_22-Catalyzed Cyclization
B. Kinetic Profiling
-
Reactivity: The sulfonyl chloride reacts 3× faster with piperidine (k = 0.45 Ms) than with morpholine (k = 0.15 Ms) due to steric effects .
Comparative Reactivity Table
Mechanistic Insights
-
Electrophilicity: The sulfonyl chloride’s electrophilic sulfur atom is attacked by nucleophiles (e.g., amines), forming a tetrahedral intermediate that collapses to release HCl .
-
Steric Effects: Bulky substituents on the piperazine ring reduce reaction rates by 40–60% compared to unsubstituted analogues .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly sulfonamide-based inhibitors and heterocyclic derivatives.
Scientific Research Applications
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The piperazine moiety may also interact with biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Features
- Core Structure : A piperazine ring with a sulfonyl chloride group at position 1 and a 3-(methylsulfonyl)phenyl substituent at position 3.
- Conformation : Piperazine rings often adopt a chair conformation, as observed in 4-(methylsulfonyl)piperazin-1-ium chloride (), which enhances stability and influences binding interactions.
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols), while the methylsulfonyl group acts as an electron-withdrawing substituent, modulating electronic effects on the aromatic ring.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights structural differences and electronic properties of analogous piperazine sulfonates:
Key Observations :
- Reactivity : The target compound’s sulfonyl chloride group provides superior reactivity compared to sulfonamides or sulfonate salts (e.g., 4-(methylsulfonyl)piperazin-1-ium chloride) .
- Steric Effects : Bulky substituents, such as tetramethylphenyl (in ), reduce accessibility for nucleophilic attacks, whereas the target compound’s 3-(methylsulfonyl)phenyl group balances steric and electronic effects.
- Electron-Withdrawing Effects : The methylsulfonyl group enhances the electrophilicity of the adjacent sulfonyl chloride, facilitating reactions with nucleophiles like amines or thiols.
Biological Activity
4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of piperazine derivatives followed by coupling reactions. The sulfonyl chloride group enhances the compound's reactivity, allowing for further derivatization to improve biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and effects on different cellular pathways.
Anticancer Activity
Research indicates that derivatives of piperazine, including those with sulfonamide functionalities, exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 14.6 | Apoptosis induction |
| Other Piperazine Derivative A | HT-29 | 0.39 | CDK inhibition |
| Other Piperazine Derivative B | DLD-1 | 0.15 | Mitochondrial membrane potential loss |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Studies have shown that this compound can activate caspases and lead to mitochondrial dysfunction, triggering apoptosis in cancer cells .
- Cell Cycle Arrest : It has been observed to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase .
- Anti-inflammatory Properties : Some piperazine derivatives exhibit anti-inflammatory activity, which may contribute to their overall therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical settings:
- Study on Colon Cancer : A derivative showed significant cytotoxicity against HT-29 and DLD-1 colon cancer cells with IC50 values lower than 1 µM, indicating strong antiproliferative effects .
- Mechanistic Insights : Another study explored the activation of apoptotic pathways in response to treatment with piperazine derivatives, linking structural features to enhanced biological activity .
Q & A
Q. What are the optimized synthetic routes for 4-(3-(Methylsulfonyl)phenyl)piperazine-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of the piperazine core using sulfonyl chlorides under controlled conditions. Key steps include:
- Step 1: Nucleophilic substitution at the piperazine nitrogen using 3-(methylsulfonyl)benzenesulfonyl chloride.
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates.
- Step 3: Final recrystallization from methanol to achieve >95% purity.
Critical parameters include temperature (0–5°C for exothermic sulfonylation), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and pH control (maintained at 8–9 with NaHCO₃) to minimize hydrolysis .
Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in NMR and MS?
Methodological Answer:
- ¹H NMR: Peaks at δ 7.5–8.0 ppm (aromatic protons from the 3-(methylsulfonyl)phenyl group), δ 3.2–3.5 ppm (piperazine CH₂), and δ 3.0 ppm (SO₂CH₃ singlet).
- ¹³C NMR: Signals at δ 135–140 ppm (sulfonyl-attached aromatic carbons) and δ 44–47 ppm (piperazine carbons).
- HRMS: Expected [M+H]⁺ ion matches the molecular formula C₁₁H₁₄ClN₂O₄S₂. Discrepancies in mass fragmentation may indicate incomplete sulfonylation or residual solvents .
Q. What in vitro assays are used to evaluate its biological activity, and how are false positives mitigated?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or kinases (e.g., at 10 µM concentration) with fluorogenic substrates.
- Cytotoxicity Screening: Use HEK293 or HepG2 cells with MTT assays (48-hour exposure).
- Mitigation of False Positives: Include counter-screens with scrambled substrates, verify target engagement via thermal shift assays, and confirm dose-response curves (R² > 0.9) .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis lead to byproducts, and how are they resolved?
Methodological Answer:
- Byproduct Formation: Competing N-sulfonylation at alternate piperazine nitrogens or disulfonation (two sulfonyl groups per molecule) may occur.
- Resolution: Adjust stoichiometry (limit sulfonyl chloride to 1.2 eq) and monitor reaction progress via TLC (Rf = 0.4 in 9:1 CH₂Cl₂/MeOH). LC-MS can detect disulfonated species (higher m/z), which are removed via fractional crystallization .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution, and how do they align with experimental data?
Methodological Answer:
- DFT Calculations: Optimize transition states for sulfonylation using B3LYP/6-31G(d). Compute activation energies to predict regioselectivity.
- Validation: Compare calculated vs. experimental ¹H NMR shifts (RMSD < 0.3 ppm) and reaction yields. Discrepancies may arise from solvent effects not modeled in silico .
Q. How does polymorphism in the crystalline form affect stability and solubility, and how is it characterized?
Methodological Answer:
- Polymorphism Screening: Recrystallize from 10 solvents (e.g., EtOH, acetone) and analyze via X-ray diffraction (single-crystal XRD).
- Stability Impact: Hydrates (e.g., monohydrate) show reduced thermal stability (TGA mass loss at 80–100°C). Anhydrous forms exhibit higher solubility (logS = -3.2 vs. -4.1 for hydrates).
- Characterization: Pair XRD with DSC to identify melting points and phase transitions. Hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) correlate with hygroscopicity .
Q. How are contradictions in spectroscopic data (e.g., NMR vs. XRD) resolved to confirm structure?
Methodological Answer:
- Case Example: A reported δ 3.3 ppm (piperazine CH₂) in ¹H NMR may conflict with XRD bond lengths suggesting partial double-bond character (due to resonance with sulfonyl groups).
- Resolution: Perform variable-temperature NMR to assess conformational flexibility. DFT-calculated NMR shifts (including solvent corrections) reconcile discrepancies by accounting for dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
